molecular formula C17H21NO4 B11405397 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B11405397
M. Wt: 303.35 g/mol
InChI Key: MXDVUALMXLPKCM-UHFFFAOYSA-N
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Description

2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 4-methyl-3-(3-methylbutyl) group and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Substitution with 4-methyl-3-(3-methylbutyl) Group: The chromen-2-one core is then subjected to Friedel-Crafts alkylation using 3-methylbutyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Acetamide Moiety: The final step involves the reaction of the substituted chromen-2-one with chloroacetamide in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized acetamide derivatives.

Scientific Research Applications

2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide: Lacks the 3-methylbutyl group, resulting in different chemical and biological properties.

    2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propionamide: Contains a propionamide moiety instead of acetamide, affecting its reactivity and applications.

Uniqueness

2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-[4-methyl-3-(3-methylbutyl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C17H21NO4/c1-10(2)4-6-14-11(3)13-7-5-12(21-9-16(18)19)8-15(13)22-17(14)20/h5,7-8,10H,4,6,9H2,1-3H3,(H2,18,19)

InChI Key

MXDVUALMXLPKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)CCC(C)C

Origin of Product

United States

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